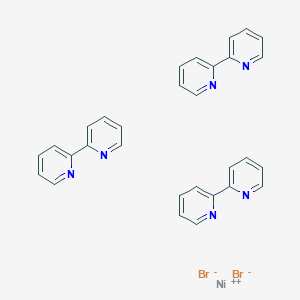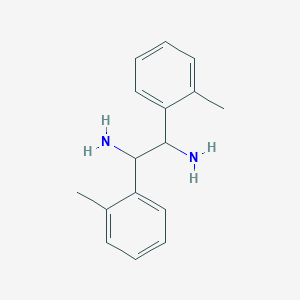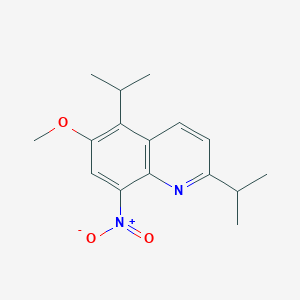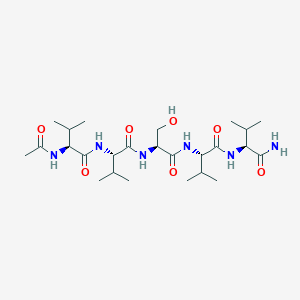
Trisbipyridylnickel dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisbipyridylnickel dibromide, also known as Ni(bpy)3Br2, is a coordination complex of nickel with three bipyridine ligands and two bromide ions. This compound is notable for its applications in catalysis, particularly in electrochemical amination reactions. The empirical formula for this compound is C30H24Br2N6Ni, and it has a molecular weight of 687.05 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisbipyridylnickel dibromide can be synthesized by reacting nickel(II) bromide with 2,2’-bipyridine in a suitable solvent. The reaction typically involves mixing equimolar amounts of nickel(II) bromide and 2,2’-bipyridine in an organic solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Trisbipyridylnickel dibromide is primarily involved in catalytic reactions, particularly in cross-coupling and electrochemical amination reactions. It acts as a precatalyst in these processes .
Common Reagents and Conditions:
Cross-Coupling Reactions: In these reactions, this compound is used with aryl halides and amines.
Electrochemical Amination: This reaction involves the use of this compound as a catalyst in the presence of an electric current.
Major Products: The major products of these reactions are typically aryl amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Trisbipyridylnickel dibromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trisbipyridylnickel dibromide in catalytic reactions involves the formation of a nickel(II) complex with the bipyridine ligands. This complex can undergo oxidative addition with aryl halides, followed by reductive elimination to form the desired product. The bipyridine ligands stabilize the nickel center and facilitate the catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
Bis(bipyridine)nickel(II) chloride: This compound has two bipyridine ligands and is used in similar catalytic applications.
Tris(bipyridine)nickel(II) chloride: Similar to trisbipyridylnickel dibromide but with chloride ions instead of bromide.
Uniqueness: this compound is unique due to its specific ligand environment and its effectiveness in electrochemical amination reactions. The presence of three bipyridine ligands provides a stable coordination environment for the nickel center, enhancing its catalytic activity .
Eigenschaften
Molekularformel |
C30H24Br2N6Ni |
|---|---|
Molekulargewicht |
687.1 g/mol |
IUPAC-Name |
nickel(2+);2-pyridin-2-ylpyridine;dibromide |
InChI |
InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
WHZGZTQCUNTYJR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)





![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)

![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)

![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
